1-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-FLUORO-2-METHYLPHENYL}-1-ETHANONE
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Overview
Description
1-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-FLUORO-2-METHYLPHENYL}-1-ETHANONE is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-FLUORO-2-METHYLPHENYL}-1-ETHANONE typically involves multiple steps, starting from readily available precursors. One common method involves the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of the desired product in good yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-FLUORO-2-METHYLPHENYL}-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its tetrahydroisoquinoline analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroisoquinoline derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
1-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-FLUORO-2-METHYLPHENYL}-1-ETHANONE has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the development of new materials and as a building block for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-FLUORO-2-METHYLPHENYL}-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors involved in inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolinone derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Quinoline derivatives: These compounds have a similar heterocyclic structure and are known for their diverse pharmacological properties.
Uniqueness
1-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-FLUORO-2-METHYLPHENYL}-1-ETHANONE is unique due to the presence of the fluorine and methyl substituents, which can enhance its biological activity and stability. The specific arrangement of these substituents can also influence the compound’s interaction with molecular targets, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-5-fluoro-2-methylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c1-12-9-18(17(19)10-16(12)13(2)21)20-8-7-14-5-3-4-6-15(14)11-20/h3-6,9-10H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYUFVLDEGYLSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)F)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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